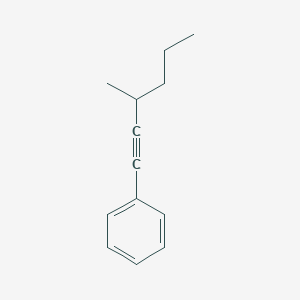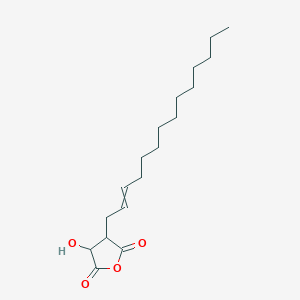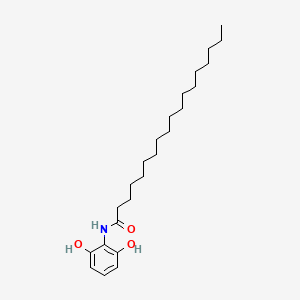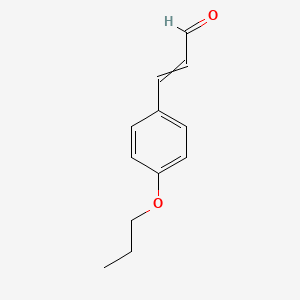
(3-Methylhex-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It is a derivative of benzene, where a (3-methylhex-1-yn-1-yl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylhex-1-yn-1-yl)benzene can be achieved through various synthetic routes. One common method involves the alkylation of benzene with a suitable alkyne precursor. For instance, the reaction between benzene and 3-methylhex-1-yne in the presence of a strong acid catalyst can yield this compound. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions would be carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) can introduce halogen atoms onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylhex-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bondsThese reactions enable the compound to exert its effects in different chemical and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromomethyl)-3-(5-methylhex-1-yn-1-yl)benzene
- 1-(Chloromethyl)-3-(5-methylhex-1-yn-1-yl)benzene
- 3-Hexen-1-yne, 3-methyl-
Uniqueness
(3-Methylhex-1-yn-1-yl)benzene is unique due to its specific structural arrangement, which combines an alkyne group with a benzene ring. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds .
Propiedades
Número CAS |
918638-81-0 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-methylhex-1-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |
Clave InChI |
XRQHBAWXOBBYHV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)



![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

